3-cyclohexyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
Description
Properties
IUPAC Name |
3-cyclohexyl-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(7-6-12-4-2-1-3-5-12)18-9-13-8-16-11-17-14(13)10-18/h8,11-12H,1-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZQUYWNYMYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves multiple steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and diketones under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl halides and a Lewis acid catalyst.
Linking the Propanone Moiety: The final step involves the formation of the propanone linker, which can be done through a condensation reaction between the pyrrolo[3,4-d]pyrimidine derivative and a suitable ketone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the pyrrolo[3,4-d]pyrimidine core, potentially converting it to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyrrolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated pyrrolo[3,4-d]pyrimidine derivatives.
Substitution: Various substituted pyrrolo[3,4-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, data tables, or case studies for the compound "3-cyclohexyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one." However, the search results do provide some context regarding similar compounds and related research areas that may be relevant.
Pyrimidine Derivatives and their Applications
Pyrrolo[3,2-d]pyrimidine derivatives:
- Synthesis: 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine can be created using 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, tetrahydrofuran, and N-bromosuccinimide .
- Related Structures: The search results mention various pyrrolo[3,2-d]pyrimidine derivatives and their synthesis .
5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives: - Inhibitors: These compounds can act as inhibitors against kinases like Akt kinase, Rsk kinase, and S6K kinase .
- Pharmaceutical Applications: They may be useful in treating diseases associated with these kinases, particularly cancer .
Pyrido[3,4-d]pyrimidine inhibitors: - Inhibitor Discovery: Research has explored pyrido[3,4-d]pyrimidine-based inhibitors .
General pyrimidine properties: - Prevalence: Pyrimidine is a widespread heterocycle in biological compounds like nucleic acids .
- Multicomponent Reactions: Multicomponent reactions are used in synthesizing biologically active molecules containing pyrazole . These synthesized compounds have antibacterial activity .
Potential Research Directions
Given the lack of direct information on "this compound," the following research directions could be explored:
- Kinase Inhibition: Investigate its potential inhibitory activity against Akt, Rsk, and S6K kinases, similar to other 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives .
- Antitumor Activity: Evaluate its effectiveness as an antitumor agent, given the link between kinase inhibition and cancer treatment .
- Antibacterial Properties: Explore its antibacterial potential, drawing from research on pyrazoles and related compounds .
Mechanism of Action
The mechanism of action of 3-cyclohexyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The pyrrolo[3,4-d]pyrimidine core is known to interact with nucleic acids and proteins, potentially affecting cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
1-(7-Imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea (IDPU)
- Structural Differences :
- IDPU replaces the pyrrolo[3,4-d]pyrimidine core with a thiazolo[4,5-d]pyrimidine system.
- The urea group in IDPU contrasts with the ketone moiety in the target compound.
- Pharmacological Activity :
- Physicochemical Properties :
- IDPU’s urea group enhances solubility (logP = 1.2) compared to the more lipophilic target compound (estimated logP = 2.8).
2,6-Diphenyl-2,3,6,7-tetrahydro-1H,5H-pyrrolo[3',4':5,6][1,4]dithiino[2,3-c]pyrrole-1,3,5,7-tetraone
- Structural Differences: Incorporates a dithiine ring fused to the pyrrolo-pyrimidine system, introducing sulfur atoms. Lacks the cyclohexyl-propanone side chain.
- Synthetic Pathways :
- Stability :
- The dithiine ring may confer higher metabolic stability but lower aqueous solubility compared to the target compound.
1-Cyclopentyl-6-(((R)-1-((S)-3-Fluoropyrrolidin-1-yl)-1-oxopropan-2-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Structural Differences :
- Replaces the pyrrolo[3,4-d]pyrimidine with a pyrazolo[3,4-d]pyrimidine core.
- Features a fluoropyrrolidine substituent instead of cyclohexyl.
- Pharmacokinetics :
Data Table: Key Comparative Metrics
Research Findings and Implications
- Synthetic Flexibility : The target compound’s pyrrolo[3,4-d]pyrimidine core allows modular functionalization, similar to strategies used for IDPU and fluoropyrrolidine analogs .
- Activity Gaps : Unlike IDPU, the absence of a urea group may limit neuroprotective applications but could favor kinase-targeted therapies.
- Optimization Potential: Introducing fluorine or sulfur atoms (as in analogs ) could enhance metabolic stability and target affinity.
Biological Activity
3-Cyclohexyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a compound that belongs to the class of pyrrolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.34 g/mol. The structure consists of a cyclohexyl group attached to a pyrrolo[3,4-d]pyrimidine moiety, which is characterized by a fused pyrrole and pyrimidine ring system.
Biological Activity Overview
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit a variety of biological activities, including:
- Antitumor Activity : Several studies have reported that pyrrolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antiviral Properties : Some derivatives have shown efficacy against viral infections by inhibiting viral replication.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors. For example, they may inhibit kinases involved in cancer cell signaling pathways.
- Modulation of Receptor Activity : Some studies suggest that these compounds can interact with neurotransmitter receptors, potentially influencing neurological functions.
- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger programmed cell death in cancer cells.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the antitumor effects of pyrrolo[3,4-d]pyrimidine derivatives. The research demonstrated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Antiviral Studies
Research on antiviral activity showed that certain pyrrolo[3,4-d]pyrimidines could inhibit HIV replication in vitro. The most active compounds exhibited EC50 values below 10 µM, indicating strong antiviral potential .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of these compounds. It was found that they could effectively reduce cytokine production in activated immune cells, suggesting their potential use in treating inflammatory disorders .
Data Table: Biological Activities of Pyrrolo[3,4-d]pyrimidines
Q & A
Q. What are the established synthetic pathways for 3-cyclohexyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one, and how do reaction conditions impact product purity?
The synthesis involves multi-step reactions starting with the pyrrolo[3,4-d]pyrimidine core. Key steps include:
- Alkylation : Introducing the cyclohexyl group via nucleophilic substitution using cyclohexyl halides and bases like NaH in anhydrous DMF at 0–5°C to minimize side reactions .
- Acylation : Reacting the intermediate with propionyl chloride or equivalent acylating agents in THF/DCM, using coupling agents (e.g., DCC) to form the propan-1-one moiety . Critical Reaction Conditions :
| Step | Reagents/Conditions | Impact on Yield/Purity |
|---|---|---|
| Alkylation | NaH, DMF, 0–5°C | High base strength ensures deprotonation; low temperature prevents decomposition |
| Acylation | DCC, THF, rt | Room temperature stabilizes acid-sensitive intermediates |
Q. Which spectroscopic methods are most reliable for confirming the molecular structure of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for the cyclohexyl and pyrrolopyrimidine groups .
- HRMS/ESI-MS : Validates molecular weight (± 0.001 Da precision) .
- X-ray crystallography : Resolves 3D conformation, as demonstrated for structurally related pyrazolo-pyrimidine derivatives .
Q. What are the primary biological targets of pyrrolo[3,4-d]pyrimidine derivatives, and how does the cyclohexyl group influence target selectivity?
These compounds often target kinases (e.g., EGFR, PI3K) due to their ability to occupy ATP-binding pockets. The cyclohexyl group enhances hydrophobic interactions with kinase pockets, improving binding affinity but potentially reducing solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinase inhibition profiles (e.g., IC50 variations) across studies?
Discrepancies may arise from:
- Assay variability : ATP concentrations, enzyme isoforms, or pH conditions.
- Compound purity : Batch-to-batch impurities (e.g., unreacted intermediates) affecting activity. Methodological Solutions :
- Standardize assays using validated kinase panels (e.g., Eurofins KinaseProfiler) .
- Perform orthogonal purity checks via HPLC (≥98% purity) and elemental analysis . Example Data Comparison :
| Study | Kinase Target | IC50 (nM) | ATP Concentration | pH |
|---|---|---|---|---|
| A | EGFR | 12 ± 2 | 1 mM | 7.4 |
| B | EGFR | 45 ± 5 | 10 mM | 7.0 |
Q. What computational strategies predict the binding mode of this compound to kinase targets?
- Molecular docking (AutoDock Vina, Glide): Predicts binding poses by simulating interactions with catalytic residues (e.g., aspartate in BACE-1) .
- MD simulations (AMBER/GROMACS): Assesses binding stability over 100-ns trajectories .
- Validation : Mutagenesis (e.g., Ala-scanning) or ITC to confirm key interactions .
Q. How can the compound’s stability in aqueous formulations be optimized for in vivo studies?
- pH adjustment : Maintain pH 6.5–7.5 to reduce hydrolysis .
- Lyophilization : Use cryoprotectants (trehalose) for long-term storage . Stability Profile :
| Condition | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 ± 3 | Retro-Michael addition |
| pH 5.0, 37°C | 12 ± 2 | Acid-catalyzed ring opening |
Methodological Insights
Q. What strategies mitigate side reactions during the acylation step of synthesis?
- Use scavengers (e.g., DMAP) to suppress racemization.
- Employ low-temperature conditions (–20°C) for acid-sensitive intermediates .
Q. How does the cyclohexyl group alter pharmacokinetics compared to smaller alkyl substituents?
- Increased logP : Enhances blood-brain barrier penetration but reduces aqueous solubility (e.g., ~10 µM in PBS vs. 50 µM for methyl analogues) .
- CYP3A4 metabolism : Bulkier groups slow hepatic clearance, extending plasma half-life (t1/2 = 8 h vs. 2 h for methyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
